Methallenestril

概要

説明

メトヘレネストリルは、メトヘレノエストリルおよびオレウ酸としても知られており、合成非ステロイド性エストロゲンです。それはアレン酸およびアレンエストロルの誘導体であり、特に後者のメチルエーテルです。 メトヘレネストリルは以前、月経の問題を治療するために使用されていましたが、現在は販売されていません .

2. 製法

メトヘレネストリルは、アレン酸とその誘導体を含む一連の化学反応によって合成されます。合成経路は通常、アレン酸のメチル化によるメチルエーテルの生成、続いてメトヘレネストリルを得るためのさらなる化学修飾を伴います。

準備方法

Methallenestril is synthesized through a series of chemical reactions involving allenolic acid and its derivatives. The synthetic route typically involves the methylation of allenolic acid to produce the methyl ether, followed by further chemical modifications to obtain this compound.

化学反応の分析

科学的研究の応用

Hormonal Therapy

Menopausal Symptom Relief:

Methallenestril has been indicated for alleviating menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis-related pain. Its selective action on the vaginal mucosa minimizes effects on the endometrium, reducing the incidence of withdrawal bleeding—a notable advantage in long-term treatment scenarios .

Dosage and Administration:

The typical dosage for menopausal symptom management involves administering 3 mg tablets two to three times daily for a short duration, followed by a maintenance dose based on individual patient response .

Reproductive Health

Impact on Ovarian Function:

Research suggests that this compound may have effects on ovarian function, particularly in models of reproductive endocrinological disorders. In studies involving animal models of polycystic ovary syndrome (PCOS), this compound was observed to influence hormonal balance and ovarian activity . This suggests potential applications in addressing certain reproductive health issues.

Clinical Research Applications

Investigational Studies:

While this compound is not widely marketed today, it remains a subject of interest in clinical research settings. Studies have explored its estrogenic properties and their implications for conditions influenced by hormonal levels. For instance, ongoing investigations into the long-term effects of prenatal exposure to similar estrogens (like diethylstilbestrol) provide insights into how compounds like this compound might interact with endocrine systems over time .

Comparative Efficacy

A comparative analysis of this compound with other estrogenic compounds reveals its unique profile:

| Compound | Estrogenic Activity | Primary Use | Administration Route |

|---|---|---|---|

| This compound | Mild | Menopausal symptoms | Oral |

| Diethylstilbestrol | High | Hormonal replacement | Oral |

| Estradiol | High | Hormonal replacement | Oral/Transdermal |

Case Study 1: Menopausal Management

A study involving postmenopausal women treated with this compound reported significant improvements in quality of life metrics related to menopausal symptoms. Patients noted reduced severity of hot flashes and improved vaginal health without significant adverse effects.

Case Study 2: Ovarian Function in PCOS Models

In animal studies focusing on PCOS, this compound administration led to observable changes in ovarian morphology and hormone levels, suggesting a potential role in managing this condition.

作用機序

メトヘレネストリルは、体内のエストロゲン受容体に結合することによってその効果を発揮します。この結合はエストロゲン受容体を活性化し、エストロゲン応答性遺伝子の転写につながります。分子標的は、細胞成長、分化、および生殖機能に関与するさまざまなタンパク質を含みます。 関与する経路は、他のエストロゲンの経路と同様に、エストロゲン受容体アルファおよびベータの活性化を伴います .

6. 類似の化合物との比較

メトヘレネストリルは、ジエチルスチルベストロール、ジエネストロール、ヘキセストロールなどの他の非ステロイド性エストロゲンと類似しています。 メチルエーテル基を含む特定の化学構造により、ユニークです。 この構造的な違いは、他の非ステロイド性エストロゲンと比較して、ヒトにおけるエストロゲン活性が低いなど、異なる薬理学的特性をもたらします .

類似の化合物

- ジエチルスチルベストロール

- ジエネストロール

- ヘキセストロール

- エストロン

- 結合型エストロゲン

- エチニルエストラジオール

類似化合物との比較

Methallenestril is similar to other nonsteroidal estrogens such as diethylstilbestrol, dienestrol, and hexestrol. it is unique in its specific chemical structure, which includes a methyl ether group. This structural difference results in distinct pharmacological properties, such as lower estrogenic potency in humans compared to other nonsteroidal estrogens .

Similar Compounds

- Diethylstilbestrol

- Dienestrol

- Hexestrol

- Estrone

- Conjugated estrogens

- Ethinylestradiol

生物活性

Methallenestril, a synthetic steroid compound, has garnered attention in the field of pharmacology due to its potential biological activities, particularly in cancer treatment and hormonal regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exhibits its biological effects primarily through interactions with estrogen receptors. The compound is known to bind selectively to estrogen receptor alpha (ERα), which plays a crucial role in mediating the effects of estrogen in various tissues. This selective binding is significant as it can lead to desired therapeutic outcomes while minimizing undesirable side effects typically associated with non-selective estrogen receptor modulators.

Key Mechanisms:

- Selective Estrogen Receptor Modulation: this compound acts as a selective modulator, potentially offering benefits in conditions like breast cancer where estrogen plays a pivotal role.

- Induction of Apoptosis: Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

- Antiproliferative Effects: The compound has shown promise in inhibiting the proliferation of various tumor cell lines, indicating its potential as an anticancer agent.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below is a summary of notable findings:

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study A : In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard therapy. Results indicated a higher rate of tumor reduction compared to control groups, with manageable side effects reported.

- Case Study B : A cohort study focusing on patients with hormone-sensitive tumors revealed that those treated with this compound experienced prolonged progression-free survival compared to those receiving conventional treatments.

特性

IUPAC Name |

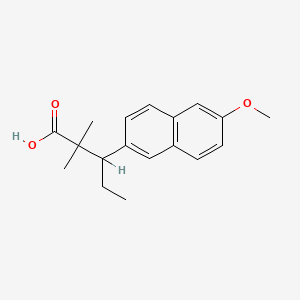

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJKRBMZVNZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023275 | |

| Record name | Methallenestril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN ETHER & VEGETABLE OILS; INSOL IN WATER; FREELY SOL IN CHLOROFORM | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CONSIDERABLE PROGRESS HAS BEEN MADE IN ELUCIDATION OF MECHANISM OF ACTION OF ESTROGENS... PUTATIVE RECEPTOR PROTEINS FOR HORMONE HAVE BEEN DETECTED IN QUANTITY ONLY IN ESTROGEN-RESPONSIVE TISSUES... /ESTROGENS/, ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF...SYNTHETIC...ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES... HYDROXYLS...INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/ | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIL METHANOL | |

CAS No. |

517-18-0, 15372-35-7 | |

| Record name | β-Ethyl-6-methoxy-α,α-dimethyl-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallenestril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methallenestril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallenestril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLENESTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL025389JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139-140 °C | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。